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Compound of Interest

Compound Name:
4-Chloro-N-methylpyridine-3-

sulfonamide

Cat. No.: B13313894

Get Quote

Compound Profile & Significance
IUPAC Name: 4-Chloro-N-methylpyridine-3-sulfonamide

CAS Number: 56397-15-0[1]

Molecular Formula: C₆H₇ClN₂O₂S

Molecular Weight: 206.65 g/mol

Role: Electrophilic scaffold for SNAr reactions (displacement of C4-Cl) in the synthesis of

kinase inhibitors (e.g., Sorafenib analogs) and diuretics.

Structural Analysis
The molecule features a highly electron-deficient pyridine ring due to the combined withdrawing

effects of the nitrogen atom, the sulfonyl group at C3, and the chlorine atom at C4. This

electronic environment significantly influences the chemical shifts in NMR and the

fragmentation stability in MS.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3]
Sample Preparation Protocol

Solvent: DMSO-d₆ is the preferred solvent. Chloroform-d (CDCl₃) may cause peak

broadening of the sulfonamide NH due to H-bonding or exchange rates.

Concentration: 10–15 mg in 0.6 mL solvent for ¹H NMR; 30–50 mg for ¹³C NMR.

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

¹H NMR Data (400 MHz, DMSO-d₆)
The spectrum is characterized by three distinct aromatic signals and the N-methyl/NH coupling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13313894?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Logic

H-2 9.05 – 9.15 Singlet (s) 1H -

Most

deshielded;

ortho to both

N and

electron-

withdrawing

SO₂ group.

H-6 8.75 – 8.85 Doublet (d) 1H J ≈ 5.2

Ortho to N;

typical α-

proton shift in

pyridines.

NH 7.80 – 8.10 Broad (q) 1H J ≈ 5.0

Sulfonamide

NH; couples

to methyl;

broadens

with moisture.

H-5 7.70 – 7.80 Doublet (d) 1H J ≈ 5.2

Least

deshielded

aromatic; β-

position to N,

ortho to Cl.

CH₃ 2.55 – 2.65 Doublet (d) 3H J ≈ 5.0

Methyl group

coupled to

NH.

Collapses to

singlet on

D₂O shake.
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Note on H-2: In some high-resolution spectra, H-2 may appear as a fine doublet due to long-

range coupling (J < 1.5 Hz) with H-6.

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon Shift (δ, ppm) Environment

C-2 152.0 – 154.0
Aromatic CH (Ortho to N,

Ortho to SO₂)

C-6 150.5 – 152.5 Aromatic CH (Ortho to N)

C-4 140.0 – 142.0 Quaternary C-Cl (Ipso)

C-3 134.0 – 136.0 Quaternary C-SO₂ (Ipso)

C-5 124.0 – 126.0 Aromatic CH (Meta to N)

N-CH₃ 29.0 – 30.5 Aliphatic Methyl

Mass Spectrometry (MS)[3]
Ionization & Isotope Pattern

Method: ESI (Electrospray Ionization) or APCI, Positive Mode (+ve).

Molecular Ion: [M+H]⁺

Isotope Signature: The presence of one Chlorine atom creates a distinct 3:1 ratio between

the M and M+2 peaks.

Fragmentation Pathway
The fragmentation typically involves the loss of the sulfonamide moiety or the extrusion of SO₂.
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m/z Value Ion Identity Description

207.0 [M+H]⁺ (³⁵Cl) Base peak (Parent ion).

209.0 [M+H]⁺ (³⁷Cl)
Isotope peak (~33% intensity

of base).

128.0 [M - SO₂NHMe]⁺

Loss of the entire sulfonamide

side chain (Chloropyridinium

ion).

171.0 [M - HCl]⁺
Cyclization or loss of HCl (rare

in soft ionization).

MS Fragmentation Workflow (Graphviz)

[M+H]+ 
 m/z 207/209

Loss of CH3NH2 
 (Sulfonyl cation)- 31 Da

Loss of SO2 
 (Rearrangement)

- 64 Da

Chloropyridinium Ion 
 m/z ~112/114

- 64 Da (SO2)

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 4-Chloro-N-methylpyridine-3-sulfonamide
under ESI-MS conditions.

Infrared Spectroscopy (FT-IR)
Experimental Setup

Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.

Key Diagnostic Regions: 3400–3100 cm⁻¹ (NH) and 1400–1100 cm⁻¹ (Sulfonyl).

Peak Assignment Table
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Diagnostic Value

3280 – 3320 ν(N-H) Stretch Medium
Indicates secondary

sulfonamide.

3050 – 3100 ν(C-H) Aromatic Weak Pyridine ring protons.

1330 – 1350 ν(S=O) Asymmetric Strong
Characteristic

Sulfonamide band I.

1160 – 1180 ν(S=O) Symmetric Strong
Characteristic

Sulfonamide band II.

1560 – 1580 ν(C=N) / ν(C=C) Medium
Pyridine ring skeletal

vibrations.

740 – 760 ν(C-Cl) Medium/Strong Aryl chloride stretch.

Synthesis & Impurity Profiling[4][5][6]
Understanding the synthesis is crucial for identifying impurities in the spectra. The standard

route involves the reaction of 4-chloropyridine-3-sulfonyl chloride with methylamine.

Synthetic Workflow (Graphviz)
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4-Hydroxypyridine-3-sulfonic acid

Chlorination 
 (POCl3 / PCl5)

4-Chloropyridine-3-sulfonyl chloride

Amidation 
 (MeNH2 / 0°C)
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Major Pathway
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 4-(Methylamino)pyridine-3-sulfonamide 

 (Over-reaction at C4)

Side Reaction (S_NAr)

Click to download full resolution via product page

Figure 2: Synthetic route and potential impurity formation via S_NAr side reaction.

Common Impurities[2]
4-(Methylamino)pyridine-3-sulfonamide:

Cause: Excess methylamine displaces the Chlorine at C4 (SNAr).

NMR Detection: Disappearance of C4-Cl signal; appearance of a second N-Me signal and

an NH proton attached to the ring.

MS Detection: [M+H]⁺ = 202 (Loss of Cl pattern).

Hydrolysis Product (Sulfonic Acid):
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Cause: Moisture during the sulfonyl chloride step.

NMR Detection: Broad OH peak >10 ppm; shift in aromatic protons due to pH change.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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